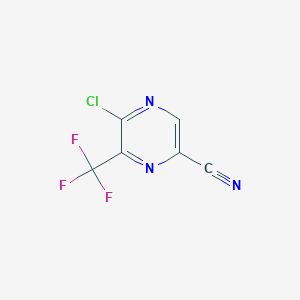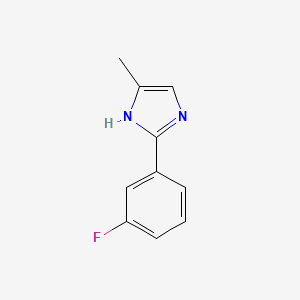
3-chloro-N-cyclopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-cyclopropylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chloro group attached to the benzene ring and a cyclopropyl group attached to the nitrogen atom of the aniline.
Méthodes De Préparation
The synthesis of 3-chloro-N-cyclopropylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobromobenzene and cyclopropylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions and catalyst selection.
Analyse Des Réactions Chimiques
3-Chloro-N-cyclopropylaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydrogen or alkyl groups.
Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like chromophoric dissolved organic matter, and reducing agents such as lithium aluminum hydride.
Major Products: The major products depend on the specific reaction conditions but can include ring-opened derivatives, substituted anilines, and reduced forms of the compound.
Applications De Recherche Scientifique
3-Chloro-N-cyclopropylaniline has several applications in scientific research:
Biology: The compound’s ability to undergo single-electron transfer reactions makes it useful in studying biological oxidation processes.
Medicine: Its derivatives are explored for potential pharmaceutical applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-chloro-N-cyclopropylaniline involves its ability to undergo single-electron transfer reactions, leading to the formation of radical cations. These radical cations can then participate in further chemical transformations, such as ring-opening reactions. The molecular targets and pathways involved include chromophoric dissolved organic matter and triplet-state photosensitizers, which facilitate the oxidation process .
Comparaison Avec Des Composés Similaires
3-Chloro-N-cyclopropylaniline can be compared with other similar compounds, such as:
N-cyclopropylaniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-chloroaniline: Lacks the cyclopropyl group, affecting its ability to undergo ring-opening reactions.
Cyclopropylamine: Lacks the aromatic ring, limiting its applications in aromatic substitution reactions.
The uniqueness of this compound lies in its combination of the chloro and cyclopropyl groups, which confer distinct reactivity and versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C9H10ClN |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
3-chloro-N-cyclopropylaniline |
InChI |
InChI=1S/C9H10ClN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |
Clé InChI |
BOFNFAVPFUOZNM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)











